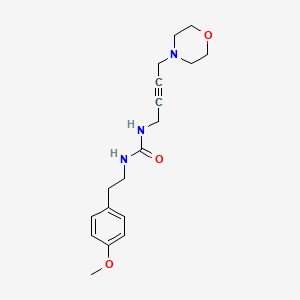

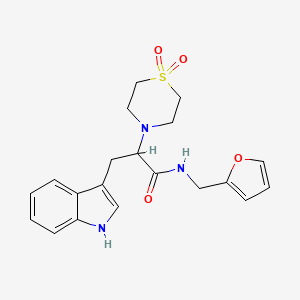

![molecular formula C19H20N4O4S2 B2426728 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-75-4](/img/structure/B2426728.png)

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

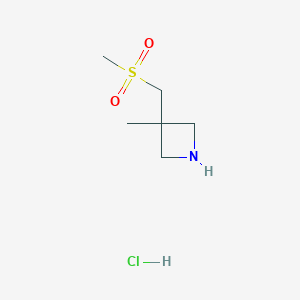

“N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound, more specifically, a thiazole with a benzene ring fused to it . This compound also contains a methoxy group (-OCH3), a sulfonyl group (-SO2-), and a hydrazide group (-CONHNH2).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzothiazole ring is aromatic and thus contributes to the stability of the molecule. The different functional groups attached to the ring would have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the methoxy group might undergo demethylation, the sulfonyl group might participate in substitution reactions, and the hydrazide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of a sulfonyl group might increase its acidity, and the presence of a benzothiazole ring might increase its planarity and aromaticity .Scientific Research Applications

Chemical Sensing and Detection

The compound exhibits chemosensing capabilities, particularly for mercury(II) ions . Researchers have synthesized a benzothiazole azo dye derived from this compound, which changes color from pink to blue upon reacting with mercury(II) ions in water . This property makes it useful for rapid and selective detection of mercury pollution.

Chemical Education and Rare Chemical Collections

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, it remains an interesting compound for educational purposes and chemical exploration .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound. If this compound is intended to be a drug or a ligand for a biological target, the mechanism of action would depend on the specific interactions between this compound and its target .

Future Directions

properties

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-27-14-6-9-16-17(12-14)28-19(20-16)22-21-18(24)13-4-7-15(8-5-13)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEXAOFUVAMSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

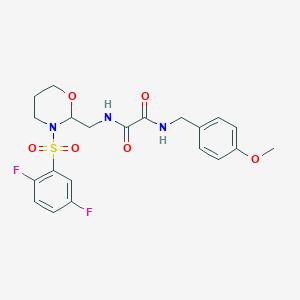

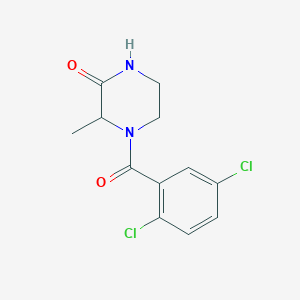

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)

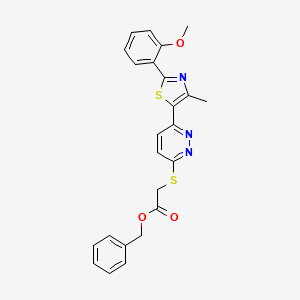

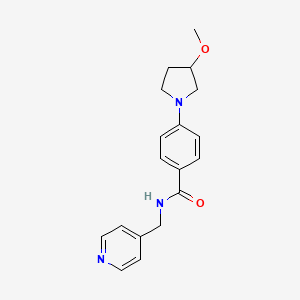

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)

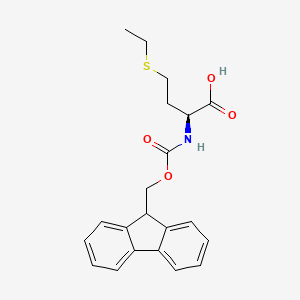

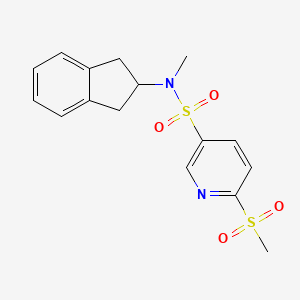

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)

![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)